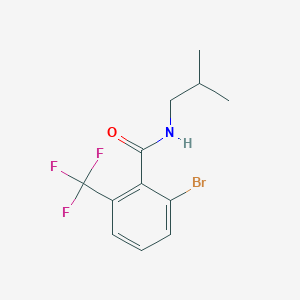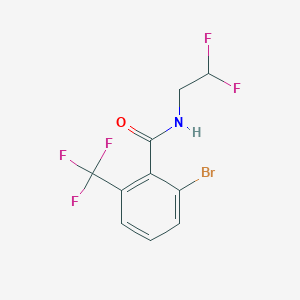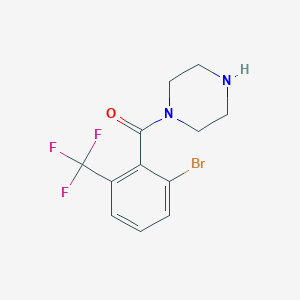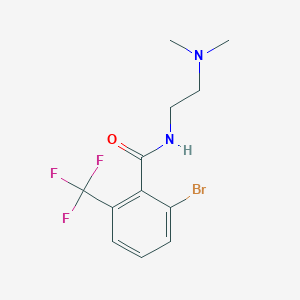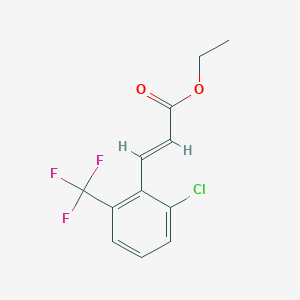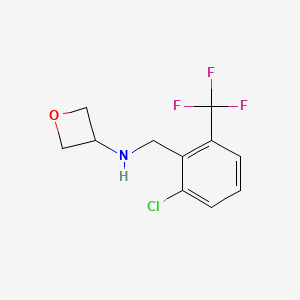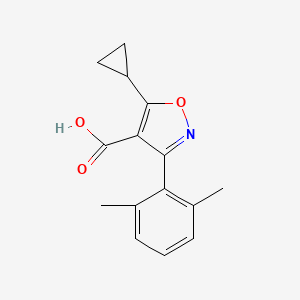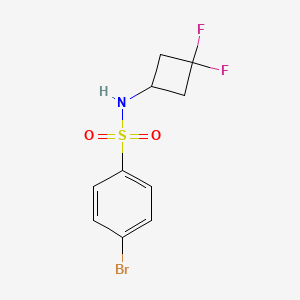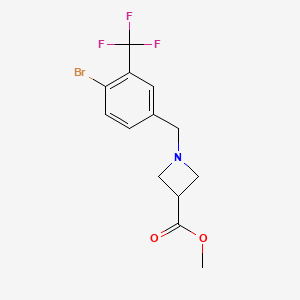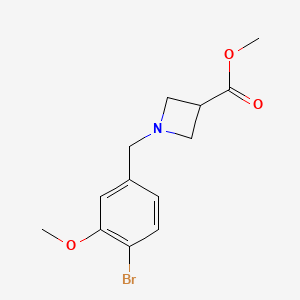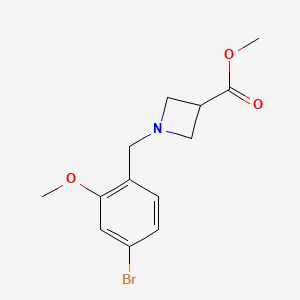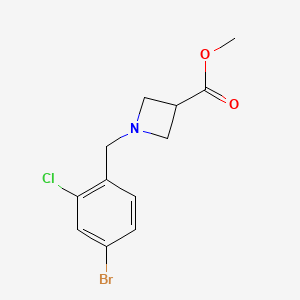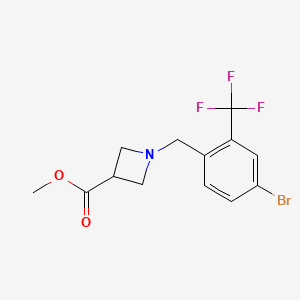
Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluorobenzylamine.
Formation of Azetidine Ring: The benzylamine derivative undergoes cyclization with an appropriate reagent to form the azetidine ring.
Esterification: The azetidine intermediate is then esterified with methyl chloroformate to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The azetidine ring can be subjected to oxidation or reduction under appropriate conditions.
Ring-Opening Reactions: The strained azetidine ring can be opened under acidic or basic conditions, leading to various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.
Oxidation Products: Oxidized derivatives of the azetidine ring.
Reduction Products: Reduced forms of the azetidine ring or its derivatives.
Scientific Research Applications
Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound’s unique reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate involves its interaction with biological targets such as enzymes or receptors. The azetidine ring’s strained structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of the target. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
- Methyl 1-(4-chloro-2-fluorobenzyl)azetidine-3-carboxylate
- Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate
- Methyl 1-(4-bromo-2-methylbenzyl)azetidine-3-carboxylate
Comparison:
- Uniqueness: Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and binding properties.
- Reactivity: The presence of different halogens (bromine, chlorine, fluorine) in similar compounds can lead to variations in reactivity and selectivity in chemical reactions.
- Applications: While similar compounds may have overlapping applications, the specific combination of substituents in this compound can offer distinct advantages in certain synthetic or medicinal contexts.
Properties
IUPAC Name |
methyl 1-[(4-bromo-2-fluorophenyl)methyl]azetidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)4-11(8)14/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLCYNQSIDCQIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
